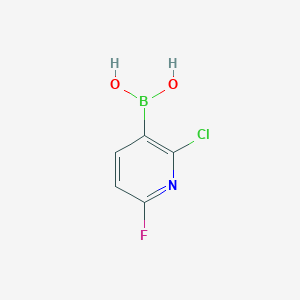![molecular formula C8H13ClO2 B11913312 6-Chloro-1,4-dioxaspiro[4.5]decane CAS No. 6954-16-1](/img/structure/B11913312.png)
6-Chloro-1,4-dioxaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1,4-dioxaspiro[4.5]decane is a chemical compound characterized by its unique spirocyclic structure, which includes a chlorine atom attached to the spiro carbon. This compound is part of the broader class of spiro compounds, which are known for their stability and diverse applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,4-dioxaspiro[4.5]decane typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decane. The chlorination step is then carried out using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the spiro carbon.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions: 6-Chloro-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted spiro compounds.
Oxidation: Formation of spiro ketones or acids.
Reduction: Formation of spiro alcohols or alkanes.
科学的研究の応用
6-Chloro-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Chloro-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The chlorine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity.
類似化合物との比較
1,4-Dioxaspiro[4.5]decane: Lacks the chlorine atom, making it less reactive.
Cyclohexanone ethylene ketal: Similar structure but without the spiro configuration.
2,2-Pentamethylene-1,3-dioxolane: Another spiro compound with different substituents.
Uniqueness: 6-Chloro-1,4-dioxaspiro[4.5]decane stands out due to the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. Its unique structure allows for specific interactions that are not possible with other similar compounds.
特性
CAS番号 |
6954-16-1 |
|---|---|
分子式 |
C8H13ClO2 |
分子量 |
176.64 g/mol |
IUPAC名 |
6-chloro-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C8H13ClO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7H,1-6H2 |
InChIキー |
RGEAMNSMXJDXIQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C(C1)Cl)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Benzo[e]indazole](/img/structure/B11913232.png)

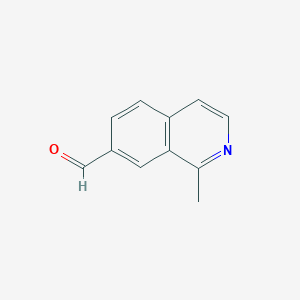
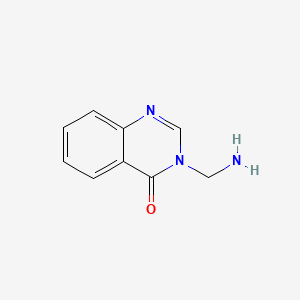
![2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B11913267.png)
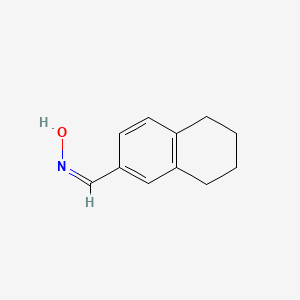
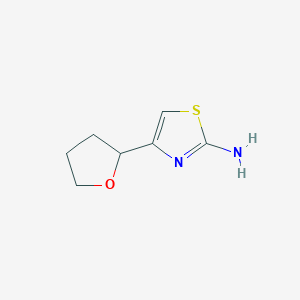


![2-Chlorobenzo[d]oxazol-5-amine](/img/structure/B11913296.png)

![2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11913304.png)

